REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:18]=[CH:17][C:6]([CH2:7][N:8]2[CH:12]=[C:11]([C:13](=O)[CH2:14]Br)[CH:10]=[N:9]2)=[CH:5][CH:4]=1.[NH2:19][C:20]([NH2:22])=[S:21]>CC(C)=O>[CH3:1][O:2][C:3]1[CH:18]=[CH:17][C:6]([CH2:7][N:8]2[CH:12]=[C:11]([C:13]3[N:19]=[C:20]([NH2:22])[S:21][CH:14]=3)[CH:10]=[N:9]2)=[CH:5][CH:4]=1
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(CN2N=CC(=C2)C(CBr)=O)C=C1
|
Name
|
|
Quantity
|
739 mg
|
Type
|
reactant
|
Smiles
|
NC(=S)N
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 1 hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
After filtration and evaporation of the filtrate
|
Type
|
CUSTOM
|
Details
|
the white solid was partitioned between EtOAc
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted with EtOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
CONCENTRATION
|
Details
|
was concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(CN2N=CC(=C2)C=2N=C(SC2)N)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 8.14 mmol | |
AMOUNT: MASS | 2.33 g | |
YIELD: CALCULATEDPERCENTYIELD | 83.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |